2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Description
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 354.45 g/mol.
Scientific Research Applications
Antimicrobial and Hemolytic Activities Research into 2,5-disubstituted 1,3,4-oxadiazole compounds highlights their pharmacological significance, with a new series showing antimicrobial efficacy against various microbial species. These compounds also demonstrate low toxicity, indicating their suitability for further biological screenings (Gul et al., 2017).
Enzyme Inhibition and Structural Characterization The synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide showcases compounds with activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates their potential for treating related neurological and inflammatory conditions (Rehman et al., 2013).
Photochemical and Catalytic Transformations The study of 1,2,4-oxadiazolines and their photochemical cleavage to form acetamidines underlines the structural and reactive versatility of oxadiazole derivatives. This process, facilitated by mild conditions, opens pathways for creating novel compounds with diverse applications (Srimannarayana et al., 1970).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-7-16(15(4)9-12)11-18(24)21-20-23-22-19(25-20)17-8-6-13(2)14(3)10-17/h5-10H,11H2,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYAGEVYKWFXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
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